(4,4-Difluoroadamantan-1-yl)methanol
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Overview
Description
“(4,4-Difluoroadamantan-1-yl)methanol” is a fluorinated building block with the molecular formula C11H16F2O . It has a molecular weight of 202.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(4,4-Difluoroadamantan-1-yl)methanol” consists of 14 heavy atoms . It has one rotatable bond, three hydrogen bond acceptors, and one hydrogen bond donor . The InChI Key for this compound is FUGCZPLJOOCMNN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4,4-Difluoroadamantan-1-yl)methanol” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 2.05 , indicating its lipophilicity. It is soluble, with a solubility of 0.769 mg/ml .Scientific Research Applications
Medicinal Chemistry: Antiviral Agents
(4,4-Difluoroadamantan-1-yl)methanol: has been investigated for its antiviral properties. Notably, a derivative called N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was synthesized by reacting amantadine (a known DENV inhibitor) with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This hybrid compound exhibited significant anti-Dengue virus serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity . Further studies explore its mechanism of action and potential as an antiviral drug candidate.
Safety and Hazards
properties
IUPAC Name |
(4,4-difluoro-1-adamantyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O/c12-11(13)8-1-7-2-9(11)5-10(3-7,4-8)6-14/h7-9,14H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCZPLJOOCMNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735112 |
Source
|
Record name | (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoroadamantan-1-yl)methanol | |
CAS RN |
1283719-51-6 |
Source
|
Record name | (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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